Co 101244 hydrochloride
Overview
Description
Co 101244 hydrochloride is a novel, potent, and selective antagonist of GluN2B-containing N-methyl-D-aspartate (NMDA) receptors. This compound is known for its neuroprotective effects both in vivo and in vitro. It is primarily used in scientific research to study the role of NMDA receptors in various neurological processes and disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Co 101244 hydrochloride involves multiple steps, starting with the preparation of the core piperidine structure. The key steps include:
Formation of the Piperidine Core: The initial step involves the formation of the piperidine ring through a series of cyclization reactions.
Substitution Reactions: The piperidine core is then subjected to substitution reactions to introduce the hydroxyphenoxy and methylphenyl groups.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve a purity of ≥99% .
Chemical Reactions Analysis
Types of Reactions: Co 101244 hydrochloride primarily undergoes substitution reactions due to the presence of reactive functional groups such as hydroxyl and phenoxy groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and aryl halides, with reaction conditions typically involving organic solvents and catalysts.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives of this compound, while oxidation and reduction reactions can modify the functional groups present on the molecule .
Scientific Research Applications
Co 101244 hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a tool compound to study the structure-activity relationships of NMDA receptor antagonists.
Biology: Helps in understanding the role of NMDA receptors in synaptic plasticity and neurodegenerative diseases.
Medicine: Investigated for its potential therapeutic effects in conditions such as Alzheimer’s disease, Parkinson’s disease, and chronic pain.
Industry: Utilized in the development of new pharmacological agents targeting NMDA receptors
Mechanism of Action
Co 101244 hydrochloride exerts its effects by selectively binding to the GluN2B subunit of NMDA receptors, thereby inhibiting their activity. This inhibition prevents the excessive influx of calcium ions into neurons, which is a key factor in excitotoxicity and neuronal damage. The compound’s neuroprotective effects are attributed to its ability to modulate NMDA receptor activity and reduce excitotoxicity .
Comparison with Similar Compounds
Ro 25-6981: Another GluN2B-selective NMDA receptor antagonist with similar neuroprotective properties.
Ifenprodil: A non-competitive antagonist of NMDA receptors that also targets the GluN2B subunit.
Eliprodil: Known for its neuroprotective effects and selective inhibition of GluN2B-containing NMDA receptors
Uniqueness of Co 101244 Hydrochloride: this compound stands out due to its high selectivity and potency for the GluN2B subunit, making it a valuable tool in research. Its unique chemical structure allows for specific interactions with the NMDA receptor, providing insights into the receptor’s role in various neurological processes .
Properties
IUPAC Name |
1-[2-(4-hydroxyphenoxy)ethyl]-4-[(4-methylphenyl)methyl]piperidin-4-ol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO3.ClH/c1-17-2-4-18(5-3-17)16-21(24)10-12-22(13-11-21)14-15-25-20-8-6-19(23)7-9-20;/h2-9,23-24H,10-16H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFFZHKKSIDENAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2(CCN(CC2)CCOC3=CC=C(C=C3)O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.